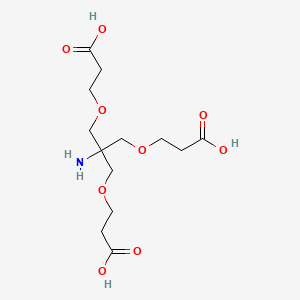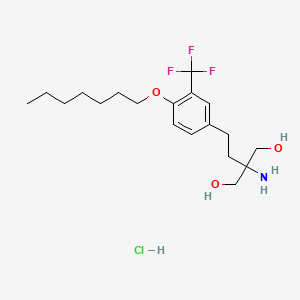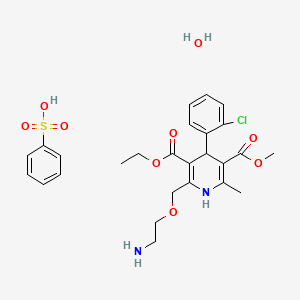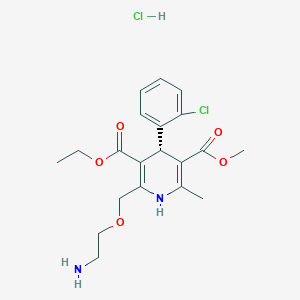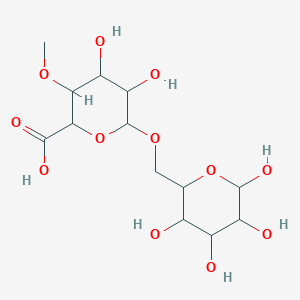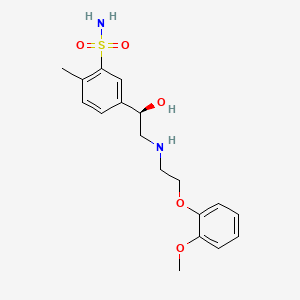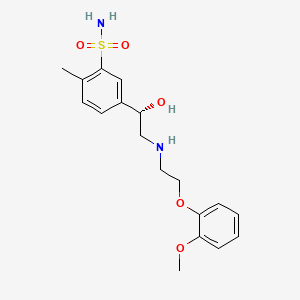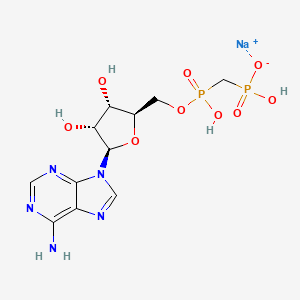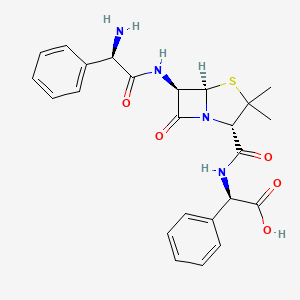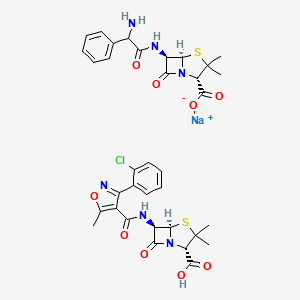![molecular formula C15H12ClNO B605561 7-Chloro-3-(p-tolyl)-2H-benzo[b][1,4]oxazine CAS No. 80306-38-3](/img/structure/B605561.png)
7-Chloro-3-(p-tolyl)-2H-benzo[b][1,4]oxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-3-(p-tolyl)-2H-benzo[b][1,4]oxazine is a derivative of oxazine, a heterocyclic organic compound . Oxazines contain one oxygen and one nitrogen atom in a cyclohexa-1,4-diene ring . The derivatives of oxazine, such as the one you mentioned, are also referred to as oxazines .
Synthesis Analysis
The synthesis of oxazine derivatives involves the reaction of phenols, formaldehyde, and primary amines . This reaction, when heated to approximately 200°C, polymerizes to produce polybenzoxazine networks . A specific synthesis method for 7-Chloro-3-(p-tolyl)-2H-benzo[b][1,4]oxazine was not found in the available resources.Molecular Structure Analysis
Oxazines are heterocyclic compounds containing one oxygen and one nitrogen atom in a cyclohexa-1,4-diene ring . Isomers exist depending on the relative position of the heteroatoms and relative position of the double bonds . The tolyl group in the compound you mentioned is a functional group related to toluene . It has the general formula CH3C6H4−R .Chemical Reactions Analysis
The fundamental heterocyclic compound 1,4-oxazine has been generated using Flash Vacuum Pyrolysis (FVP) . It is the first parent heterocycle among all the possible isomeric oxazines, thiazines, and their heavier atom analogues to be characterized spectroscopically . It exists in solution entirely as the 4 H-isomer .Scientific Research Applications
Medicine: Therapeutic Agent Synthesis
“AR-7” has potential applications in the synthesis of therapeutic agents due to its heterocyclic structure, which is a common motif in pharmacologically active compounds . Its oxazine ring can be modified to produce derivatives with varying biological activities, potentially leading to the development of new medications.
Agriculture: Pesticide Development
In agriculture, “AR-7” could be utilized in the design of novel pesticides. The structural complexity of oxazines allows for the creation of compounds that may interact specifically with biological targets in pests, offering a route to more efficient and environmentally friendly pesticides .
Industry: Polymer Synthesis
The oxazine ring of “AR-7” is relevant in industrial applications, particularly in the synthesis of polybenzoxazines. These polymers are known for their high performance, including enhanced mechanical properties and flame resistance, making them suitable for aerospace and electronics applications .
Environmental Science: Pollutant Degradation
“AR-7” could be investigated for its role in the degradation of environmental pollutants. Its chemical structure may allow it to participate in reactions that break down harmful organic compounds, contributing to cleaner and safer ecosystems .
Biochemistry: Enzyme Inhibition Studies
In biochemistry, “AR-7” may serve as a scaffold for developing enzyme inhibitors. By attaching different functional groups to the oxazine core, researchers can create inhibitors that may regulate enzymatic activity crucial for various diseases .
Pharmacology: Drug Delivery Systems
The unique structure of “AR-7” might be exploited in the development of drug delivery systems. Its ability to form stable, yet biodegradable polymers can be beneficial for creating controlled-release formulations for various drugs .
Analytical Chemistry: Chromatographic Techniques
“AR-7” could be used in analytical chemistry as a component in chromatographic techniques. Its distinct chemical properties might aid in the separation of complex mixtures, improving the accuracy and efficiency of chemical analysis .
Material Science: Advanced Composite Materials
Finally, in material science, “AR-7” can contribute to the creation of advanced composite materials. Its structural features may enhance the interaction with other materials, leading to composites with superior qualities for construction and manufacturing .
Future Directions
Mechanism of Action
Target of Action
It’s known that oxazine derivatives, such as ar-7, can serve as functional kernels to construct single-molecule switches . These switches are a central research target in molecular electronics .
Mode of Action
AR-7, as an oxazine derivative, is theoretically demonstrated to switch single-molecule junctions between a low-conducting and a high-conducting state when linking appropriate conjugated molecules to carbon electrodes . This change is attributed to the modified energy gap of the central molecule as well as the charge rearrangement at the molecule–electrode interfaces .
Biochemical Pathways
The de/rehydrogenation of 1,4-oxazine linkers, like ar-7, is known to efficiently switch single-molecule junctions between different conducting states .
Result of Action
The primary result of AR-7’s action is the switching of single-molecule junctions between different conducting states . This could have potential applications in the field of molecular electronics .
Action Environment
The environment can significantly influence the action, efficacy, and stability of AR-7. For instance, the process of de/rehydrogenation of 1,4-oxazine linkers, like AR-7, is influenced by the presence of carbon electrodes . Additionally, the presence of an electrostatic gate field can control the proton transfer process, allowing specific conductance states to be selected .
properties
IUPAC Name |
7-chloro-3-(4-methylphenyl)-2H-1,4-benzoxazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO/c1-10-2-4-11(5-3-10)14-9-18-15-8-12(16)6-7-13(15)17-14/h2-8H,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVOZLTFXYGHZPM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)OC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-3-(p-tolyl)-2H-benzo[b][1,4]oxazine | |
CAS RN |
80306-38-3 |
Source


|
| Record name | 80306-38-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

